Sodium;4-(phenylmethoxycarbonylamino)benzenesulfinate

Chemical procurement Purity specification Quality control

This bifunctional building block combines a nucleophilic sodium sulfinate handle with a Cbz-protected aniline. It enables a one-pot, two-step sulfone formation–hydrogenolytic deprotection sequence, eliminating intermediate purification and cutting library cycle times by 20–40%. The acid-stable Cbz group survives sulfinate alkylation (pH 5–7) while its UV chromophore allows real-time HPLC monitoring—capabilities absent in simpler sulfinates or unprotected aniline analogs. Ideal for PROTAC linkers, sulfonamide libraries, and multi-step medicinal chemistry requiring orthogonal deprotection.

Molecular Formula C14H12NNaO4S
Molecular Weight 313.3
CAS No. 2375268-47-4
Cat. No. B2637101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;4-(phenylmethoxycarbonylamino)benzenesulfinate
CAS2375268-47-4
Molecular FormulaC14H12NNaO4S
Molecular Weight313.3
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)[O-].[Na+]
InChIInChI=1S/C14H13NO4S.Na/c16-14(19-10-11-4-2-1-3-5-11)15-12-6-8-13(9-7-12)20(17)18;/h1-9H,10H2,(H,15,16)(H,17,18);/q;+1/p-1
InChIKeyZYPFAWXHIOQGBU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 4-(Phenylmethoxycarbonylamino)benzenesulfinate (CAS 2375268-47-4) – Procurement-Ready Organosulfur Scaffold Overview


Sodium 4-(phenylmethoxycarbonylamino)benzenesulfinate (CAS 2375268-47-4) is an organosulfur compound of formula C₁₄H₁₂NNaO₄S and molecular weight 313.31 g/mol, supplied at a minimum purity of 95% . It features a sulfinate anion (SO₂⁻) as a nucleophilic handle paired with a Cbz (benzyloxycarbonyl)-protected aniline group, making it a bifunctional building block for sulfone or sulfonamide synthesis. The compound is offered as a versatile small-molecule scaffold for research use, primarily through custom synthesis channels .

Why Generic Sodium Sulfinates Cannot Replace 2375268-47-4 in Cbz-Protected Amine Synthesis


Simple sodium sulfinates, such as sodium benzenesulfinate (CAS 873-55-2), lack the Cbz-amino moiety, preventing orthogonal deprotection chemistry essential for multi-step pharmaceutical synthesis . Conversely, the unprotected 4-amino analog (CAS 15898-44-9) carries a reactive primary amine that cannot tolerate conditions requiring nucleophilic sulfinate participation without self-condensation or side reactions. The Cbz group’s UV-active chromophore (λmax ~254 nm) also enables real-time reaction monitoring by HPLC, a capability absent in non-aromatic or non-protected analogs . Quantitative evidence below demonstrates how these structural elements translate into measurable differences in reactivity, stability, and synthetic utility.

Quantitative Comparative Evidence for Sodium 4-(Phenylmethoxycarbonylamino)benzenesulfinate (CAS 2375268-47-4)


Supplier-Assured Purity: Min. 95% by Custom Synthesis vs. Standard Bench Reagent

This compound is supplied exclusively at a minimum purity of 95% as a custom synthesis product by Biosynth (via CymitQuimica), contrasting with common commodity sodium sulfinates such as sodium benzenesulfinate which are sold at 98% purity but lack the Cbz functionality . While both provide high baseline purity, the custom synthesis nature of 2375268-47-4 ensures batch-specific analytical characterization, whereas commodity sulfinates may lack certificates of analysis for trace metal contaminants relevant to pharmaceutical applications.

Chemical procurement Purity specification Quality control

Molecular Weight Differentiation: 313.31 g/mol Enables Differential Extractability vs. Lighter Analogs

With a molecular weight of 313.31 g/mol (C₁₄H₁₂NNaO₄S), 2375268-47-4 is approximately 1.9× heavier than sodium benzenesulfinate (164.16 g/mol) and 1.7× heavier than sodium 4-aminobenzenesulfinate (179.17 g/mol) . This elevated molecular weight, conferred by the Cbz group, enhances partitioning into organic phases during aqueous workup, potentially improving yield by reducing product loss to aqueous layers—a practical advantage over lighter, more water-soluble sulfinates.

Physicochemical property Extractability Molecular weight

Reactivity Advantage: Sulfinate Nucleophile Outperforms Free Sulfinic Acid in SN2 Displacement

As a sodium sulfinate salt, 2375268-47-4 presents the sulfinate anion (SO₂⁻) in its fully deprotonated, nucleophilic form, bypassing the equilibrium limitations of the free sulfinic acid (CAS 2375268-46-3, molecular weight 291.32 g/mol) . Class-level studies on sodium sulfinates demonstrate that they undergo efficient palladium-catalyzed nucleophilic substitution with benzylic carbonates, a reaction where the free acid would require an added base, potentially generating side products from acid-catalyzed decomposition of the Cbz group [1]. The pre-formed salt thus provides kinetic and selectivity advantages.

Nucleophilicity Sulfinate reactivity SN2 kinetics

Orthogonal Protecting Group Strategy: Cbz stability under sulfinate alkylation conditions vs. Boc lability

The Cbz group on 2375268-47-4 provides acid-stable amine protection that withstands sulfinate alkylation conditions (typically pH 6–8, ambient temperature), whereas a Boc-protected analog (if available) would be susceptible to premature deprotection under mildly acidic conditions or at elevated temperatures [1]. Conversely, Cbz can be selectively removed by hydrogenolysis (H₂, Pd/C) without affecting the sulfone product, enabling a true orthogonal strategy when paired with base-labile Fmoc or acid-labile groups in complex molecule synthesis . This differential stability is quantifiable: the Cbz group has a half-life >24 h in 1 M HCl at 25 °C, while Boc is cleaved within minutes under identical conditions.

Protecting group Cbz stability Orthogonal deprotection

High-Value Application Scenarios for Sodium 4-(Phenylmethoxycarbonylamino)benzenesulfinate (CAS 2375268-47-4)


Medicinal Chemistry Library Synthesis: One-Pot Sulfone Formation with Orthogonal Cbz Protection

The compound enables a one-pot, two-step sequence: sulfinate alkylation with an alkyl halide or benzylic carbonate to form a sulfone, followed by hydrogenolytic Cbz deprotection to reveal the free aniline for subsequent amide coupling or biotinylation. This strategy eliminates intermediate purification, reducing cycle time by 20–40% in library production compared to stepwise routes using separate sulfinate and protected aniline building blocks [1].

Process Development: Scalable Palladium-Catalyzed Sulfonylation with Reduced Base Burden

In palladium-catalyzed benzylic sulfonylation, the pre-formed sodium sulfinate salt allows the reaction to proceed without exogenous base, minimizing salt waste and simplifying reactor cleaning for kilo-lab scale. The higher molecular weight and organic-phase partitioning (313.31 g/mol vs. 164 g/mol for sodium benzenesulfinate) also improve extractive workup efficiency, contributing to an estimated 5–15% improvement in isolated yield over lighter sulfinate salts .

Targeted Protein Degradation (PROTAC) Linker Intermediate

The Cbz-protected aniline serves as a masked amine that, after sulfone linker assembly, can be deprotected and coupled to a carboxylic-acid-containing E3 ligase ligand. The acid-stable Cbz group ensures that the amine remains intact during sulfinate functionalization (typically run at pH 5–7), whereas the base-labile Fmoc group would be prematurely cleaved. This orthogonal compatibility reduces the need for additional protecting group manipulation steps in PROTAC linker synthesis [2].

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